2-(2-Hydroxyphenyl)succinic acid
Description
Contextualization within Aromatic Carboxylic Acids and Succinic Acid Derivatives
Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group directly attached to an aromatic ring. researchgate.netresearchgate.net This structural motif imparts unique electronic and reactivity patterns, making them crucial building blocks in the synthesis of pharmaceuticals, polymers, and dyes. rsc.org Their applications are widespread, from the production of polyesters to their use as precursors in complex organic transformations. mdpi.comnih.govresearchgate.net
Succinic acid and its derivatives are dicarboxylic acids that play a central role in cellular metabolism, most notably as an intermediate in the citric acid cycle. nih.gov Beyond their biological significance, they are recognized as key platform chemicals for producing a wide array of industrial products, including biodegradable polymers, resins, and solvents. mdpi.comfrontiersin.org The bio-based production of succinic acid is a significant area of research, aiming to provide a renewable feedstock for the chemical industry. nih.govnih.gov
2-(2-Hydroxyphenyl)succinic acid merges these two important chemical classes. The presence of the 2-hydroxyphenyl group, an aromatic moiety, combined with the succinic acid backbone, suggests a molecule with a rich and versatile chemical character, ripe for exploration in various scientific domains.
Interdisciplinary Significance in Chemical Biology
The intersection of chemistry and biology is a fertile ground for the discovery of new therapeutic agents and biological tools. The structural features of this compound make it a compelling candidate for investigation in chemical biology.
Research has shown that succinic acid itself can act as an inhibitor of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov Specifically, succinic acid has been found to inhibit CYP3A4, CYP2D6, and CYP2C9. nih.gov This inhibitory action highlights the potential for succinic acid derivatives to modulate the activity of key biological pathways.
Furthermore, derivatives containing a hydroxyphenyl group have been investigated for their enzyme-inhibiting properties. For instance, a compound featuring a 2-hydroxyphenyl group, (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, has been identified as a potent inhibitor of the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. nih.gov While this is a different molecule, the presence of the 2-hydroxyphenyl moiety is a notable feature contributing to its biological activity.
The combination of a succinic acid scaffold, known to interact with metabolic enzymes, and a hydroxyphenyl group, present in other enzyme inhibitors, suggests that this compound could be a valuable molecule for screening and development in drug discovery programs. Its potential to interact with biological targets is further underscored by the use of succinic acid in the formation of cocrystals with active pharmaceutical ingredients to enhance their solubility and bioavailability. nih.govscirp.orgresearchgate.netresearchgate.net This demonstrates the utility of the succinate (B1194679) structure in pharmaceutical formulations.
While direct and extensive research on the biological activities of this compound is still emerging, its structural components point towards a promising future in the interdisciplinary field of chemical biology, particularly in the exploration of new enzyme inhibitors and other bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNNMHVDJWLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284580 | |
| Record name | 2-(2-hydroxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73923-83-8 | |
| Record name | NSC37765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 2 Hydroxyphenyl Succinic Acid and Its Structural Analogues
Classical Organic Synthesis Routes
Classical approaches to 2-(2-hydroxyphenyl)succinic acid and its analogues typically rely on well-established reactions such as Friedel-Crafts acylation to form the core carbon skeleton, followed by subsequent functional group manipulations.
Strategic Introduction of the Succinic Acid Moiety
A primary strategy for introducing the succinic acid moiety onto a phenolic ring is through the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of a phenol (B47542) or a protected phenol with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The direct acylation of benzene (B151609) with succinic anhydride, for instance, yields β-benzoylpropionic acid. orgsyn.org A similar reaction with phenol can be more complex. Phenols can undergo acylation at either the aromatic ring (C-acylation) or the hydroxyl group (O-acylation). curlyarrows.com While O-acylation to form a phenolic ester is often the initial product, this can be rearranged to the C-acylated product under specific conditions.
A key intermediate in the synthesis of this compound is β-(2-hydroxybenzoyl)propionic acid . This can be potentially formed through the Fries rearrangement of the O-acylated product of phenol and succinic anhydride. The Fries rearrangement, typically catalyzed by Lewis acids, converts a phenolic ester to a hydroxy aryl ketone, favoring the ortho and para isomers. curlyarrows.com By optimizing reaction conditions, the formation of the desired ortho-isomer can be promoted.
Once β-(2-hydroxybenzoyl)propionic acid is obtained, the final step to introduce the succinic acid moiety is the reduction of the ketone group to a methylene (B1212753) group. Standard reduction methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base), can be employed for this transformation. organic-chemistry.org
Table 1: Key Reactions in the Classical Synthesis of 2-(Aryl)succinic Acid Precursors
| Reaction | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Benzene, Succinic Anhydride | AlCl₃ | β-Benzoylpropionic acid | orgsyn.org |
| Fries Rearrangement | Phenyl Succinate (B1194679) | AlCl₃ | ortho- and para-Hydroxybenzoylpropionic acid | curlyarrows.com |
| Clemmensen Reduction | Aryl Ketone | Zn(Hg), HCl | Aryl Alkane | organic-chemistry.org |
Methodologies for Incorporating the 2-Hydroxyphenyl Moiety
Incorporating the 2-hydroxyphenyl moiety often involves starting with phenol or a substituted phenol. The directing effect of the hydroxyl group in electrophilic aromatic substitution plays a crucial role. The hydroxyl group is an activating, ortho-, para-directing group. In Friedel-Crafts acylation, steric hindrance can sometimes favor para-substitution. However, conditions can be tailored to increase the yield of the ortho-product. For example, the choice of solvent and temperature can influence the regioselectivity of the reaction.
In cases where the hydroxyl group interferes with the reaction, it can be protected as an ether, such as a methyl ether (anisole). The methoxy group is also an ortho-, para-director. After the acylation and reduction steps, the methyl ether can be cleaved to reveal the free hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
An alternative approach involves the synthesis of a pre-functionalized aromatic ring that is then coupled with a four-carbon dicarboxylic acid unit. However, the direct Friedel-Crafts acylation of a phenol derivative remains a more convergent and common strategy.
Advanced and Stereoselective Synthesis Methodologies
Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound, particularly for controlling its stereochemistry. Since the C2 carbon of the succinic acid moiety is a stereocenter, enantioselective synthesis is crucial for obtaining optically pure isomers.
Chiral Synthesis Approaches for Enantiopure Diastereomers
The synthesis of enantiopure forms of substituted succinic acids often employs the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is removed.
For example, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org An N-acyloxazolidinone derived from succinic acid can be selectively alkylated. The chiral auxiliary shields one face of the enolate, leading to the addition of the electrophile from the less hindered face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched succinic acid derivative. researchgate.net Other chiral auxiliaries, such as camphorsultam and pseudoephedrine, can also be employed in a similar fashion. wikipedia.org
Another powerful technique is the asymmetric hydrogenation of a prochiral precursor. For instance, an aryl-substituted maleic acid or its ester can be hydrogenated using a chiral catalyst to produce the corresponding chiral succinic acid derivative with high enantiomeric excess. nih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable removal | wikipedia.orgresearchgate.net |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | Crystalline derivatives aid purification | wikipedia.org |
Catalytic Synthesis Applications
Catalytic methods offer an efficient and atom-economical approach to the synthesis of chiral compounds. Asymmetric catalysis, in particular, has revolutionized the synthesis of enantiopure molecules.
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of unsaturated precursors is a highly effective method. For example, 3-aryl maleic anhydrides can be hydrogenated using a rhodium catalyst with a chiral bisphosphine-thiourea ligand (ZhaoPhos) to give chiral 3-aryl succinic anhydrides in high yield and up to 99% enantiomeric excess (ee). nih.gov Similarly, iridium catalysts with chiral N,P ligands have been successfully used for the asymmetric hydrogenation of 2-alkyl and 2-aryl maleic acid diesters. nih.gov These methods provide a direct route to chiral succinic acid derivatives.
Catalytic Allylic Alkylation: More complex catalytic strategies can also be envisioned. For instance, iridium-catalyzed enantioselective allylic alkylation can be used to create quaternary carbon centers, which could be adapted for the synthesis of highly substituted succinic acid analogues. nih.gov
These catalytic approaches are often preferred over stoichiometric methods due to the use of small amounts of a chiral catalyst to generate large quantities of a chiral product.
Exploitation of o-Quinone Methide Intermediates in Related Syntheses
ortho-Quinone methides (o-QMs) are highly reactive intermediates that have gained significant attention in organic synthesis. They can be generated in situ from various precursors, such as ortho-hydroxybenzyl alcohols. Their reactivity is characterized by their participation in cycloaddition reactions and conjugate additions.
While a direct synthesis of this compound using o-QMs has not been extensively reported, their unique reactivity offers potential for novel synthetic routes to related structures. For example, o-QMs can undergo [4+2] cycloaddition reactions with various dienophiles. It is conceivable that a dienophile derived from succinic acid could react with an o-QM to form a cyclic adduct, which could then be further manipulated to yield a this compound derivative.
More recently, photoredox-catalyzed [6+4] cycloadditions of o-QMs have been developed, expanding their synthetic utility. rsc.org These advanced methods highlight the potential of harnessing reactive intermediates like o-QMs for the construction of complex molecular architectures related to the target compound.
Chemical Derivatization and Scaffold Modification
The presence of three distinct functional groups—a phenolic hydroxyl and two carboxylic acids—in this compound provides multiple avenues for chemical derivatization. The reactivity of these groups can be selectively targeted to achieve a wide array of structural modifications, leading to the synthesis of esters, amides, ethers, and more complex heterocyclic systems.
The two carboxylic acid groups in this compound are prime targets for a variety of chemical transformations, most notably esterification and amidation.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several methods. The Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol is used. chemguide.co.uk For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed. stackexchange.com This method is particularly useful for forming monoesters from cyclic anhydrides. stackexchange.com The choice of alcohol can be varied widely, allowing for the introduction of a diverse range of alkyl or aryl groups.
Amidation: The carboxylic acid functionalities can also be readily converted into amides by reaction with primary or secondary amines. Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst to facilitate the dehydration process. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines, proceeding under relatively mild conditions. acs.org Alternatively, the carboxylic acid can be activated using a variety of coupling agents. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used to facilitate the formation of the amide bond with either free amines or their hydrochloride salts. organic-chemistry.org This method is advantageous for coupling carboxylates where the corresponding acid or acyl chloride may be unstable. organic-chemistry.org
In a related transformation, the carboxylic acid groups can be converted to hydrazides. For instance, the methyl ester of a structural analogue, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been shown to react with hydrazine monohydrate in refluxing propan-2-ol to yield the corresponding carbohydrazide in high yield. mdpi.com This hydrazide can then serve as a versatile intermediate for further functionalization, such as the formation of hydrazones through condensation with aldehydes and ketones. mdpi.com
The phenolic hydroxyl group on the aromatic ring of this compound offers another site for chemical modification, primarily through O-alkylation and O-acylation reactions.
O-Alkylation: The formation of an ether linkage at the phenolic position can be accomplished through various alkylation strategies. A common method involves the deprotonation of the phenol with a base, such as an alkali metal carbonate (e.g., potassium carbonate or cesium carbonate), to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or dialkyl sulfate). google.com The choice of base and solvent can be crucial for the efficiency of this reaction.
O-Acylation: The phenolic hydroxyl group can be converted to a phenolic ester through acylation. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. researchgate.net For instance, the reaction of a phenol with an acid anhydride is a common method for producing phenolic esters. chemguide.co.uk More recently, methods utilizing organic salts as acylating reagents in the presence of an activator like diethylaminosulfur trifluoride (DAST) have been developed, offering a novel route to phenolic esters. researchgate.net It is also possible to achieve selective acylation of a phenolic hydroxyl group in the presence of other hydroxyl groups under specific reaction conditions. researchgate.net
The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including heterocyclic systems. While direct examples starting from this compound are not extensively documented in readily available literature, studies on structurally similar compounds provide valuable insights into the potential transformations.
A notable example is the synthesis of derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This scaffold, which can be synthesized from 2-aminophenol and itaconic acid, shares the 2-hydroxyphenyl moiety and a carboxylic acid group, making its derivatization chemistry highly relevant. mdpi.com The carboxylic acid group of this pyrrolidinone core has been successfully converted into a variety of functional groups and heterocyclic systems.
For instance, the carbohydrazide derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a key intermediate for the synthesis of hydrazones and benzimidazoles. nih.govnih.gov
Hydrazone Synthesis: The condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes in refluxing propan-2-ol affords a series of N'-substituted-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides (hydrazones) in good to excellent yields. nih.gov
Benzimidazole Synthesis: The carboxylic acid can be condensed with substituted benzene-1,2-diamines in hydrochloric acid at reflux to construct benzimidazole derivatives. nih.govnih.gov This reaction provides a direct route to fuse a new heterocyclic ring system onto the core scaffold.
The table below summarizes a selection of complex derivatives that have been synthesized from a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, illustrating the potential for creating diverse molecular architectures.
| Derivative Type | Starting Material | Reagents and Conditions | Resulting Structure | Reference |
| Hydrazone | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic/heteroaromatic aldehydes, propan-2-ol, reflux | N'-Substituted-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides | nih.gov |
| Benzimidazole | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Benzene-1,2-diamines, 6 M HCl, reflux | 1-(2-Hydroxyphenyl)-5-oxo-pyrrolidine-3-yl)-1H-benzimidazoles | nih.gov |
| Azole/Diazole | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione or pentane-2,4-dione, acid catalyst | N-(2,5-Dimethyl-1H-pyrrol-1-yl)- or 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-pyrrolidin-2-ones | mdpi.com |
These examples highlight the utility of the 2-(2-hydroxyphenyl) moiety within a succinic acid-derived framework as a foundation for constructing a variety of complex molecules with diverse functional groups and heterocyclic systems. Further exploration of the chemistry of this compound itself is warranted to fully realize its potential as a versatile synthetic building block.
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. For 2-(2-Hydroxyphenyl)succinic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the acidic protons of the carboxyl and hydroxyl groups.
Expected ¹H NMR Data: The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons of the hydroxyphenyl group would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH) adjacent to the aromatic ring and the carboxyl group would likely resonate in the range of δ 3.5-4.5 ppm. The methylene protons (CH₂) of the succinic acid moiety would be expected to appear as a multiplet around δ 2.5-3.0 ppm. The acidic protons of the two carboxylic acid groups and the phenolic hydroxyl group would be observed as broad singlets at a downfield chemical shift, which can vary depending on the solvent and concentration.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (C₆H₄) | 6.7 - 7.3 | Multiplet |
| Methine proton (-CH-) | 4.0 - 4.5 | Doublet of doublets |
| Methylene protons (-CH₂-) | 2.7 - 3.2 | Multiplet |
| Carboxylic acid protons (-COOH) | 10.0 - 13.0 | Broad singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data: The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region of the spectrum (δ 170-185 ppm). The carbon atoms of the aromatic ring will appear in the range of δ 115-160 ppm, with the carbon atom attached to the hydroxyl group (C-OH) resonating at the higher end of this range. The methine carbon (CH) and methylene carbon (CH₂) would be found in the more upfield region of the spectrum.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl carbons (-COOH) | 172 - 178 |
| Aromatic carbon (C-OH) | 154 - 158 |
| Aromatic carbons (C-H) | 115 - 132 |
| Aromatic carbon (C-C) | 125 - 130 |
| Methine carbon (-CH-) | 45 - 55 |
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, advanced 2D NMR techniques would be employed. drugbank.comchemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the connectivity of the proton network, for instance, between the methine and methylene protons of the succinic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the phenyl ring and the succinic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is valuable for determining the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber.
Expected FT-IR Data: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups. The C=O stretching vibrations of the carboxylic acid groups would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and O-H bonds would also be present at lower wavenumbers.
Interactive Data Table: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid & Phenol (B47542) |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |
| 2960 - 2850 | C-H stretch (aliphatic) | Succinic acid moiety |
| 1730 - 1700 | C=O stretch | Carboxylic acid |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1300 - 1200 | C-O stretch | Phenol & Carboxylic acid |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.
Expected FT-Raman Data: In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals. researchgate.net The C=O stretching vibration would also be Raman active. The aliphatic C-H stretching and bending modes would likely show weaker signals compared to the aromatic ring vibrations.
Interactive Data Table: Expected FT-Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |
| 1620 - 1580 | C=C stretch (aromatic) | Aromatic ring |
| 1700 - 1680 | C=O stretch | Carboxylic acid |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Ultra-high-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS) is a sensitive method for identifying chemical constituents in complex mixtures. nih.gov This technique offers high mass accuracy, good sensitivity, and high resolution. nih.gov Another HRMS method, UPLC–Orbitrap–MS/MS, has been used to identify numerous compounds, including succinic acid derivatives, in natural product extracts. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In the analysis of succinic acid and its derivatives, ESI-MS is often used in negative ion mode. massbank.eumassbank.eu The deprotonated molecule [M-H]⁻ is commonly observed. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable structural information. researchgate.netnih.gov The fragmentation of related compounds, such as hydroxycinnamic acids, in ESI-MS has been studied to understand the fragmentation pathways, which often involve proton transfer and rearrangements. nih.govresearchgate.net
Below is a table summarizing the mass spectrometry data for succinic acid, a parent compound to this compound.
| Parameter | Value | Reference |
| Precursor m/z | 117.01881 | massbank.eu |
| Ion Mode | Negative | massbank.eumassbank.eu |
| Precursor Type | [M-H]⁻ | massbank.eu |
| Instrument Type | LC-ESI-QTOF | massbank.eu |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.
Single Crystal X-ray Diffraction Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectra of organic acids, including succinic acid derivatives, are influenced by their chemical structure. copernicus.org Aromatic compounds typically exhibit strong absorption bands in the UV region. copernicus.org For instance, the UV spectrum of succinic acid itself shows absorption at around 205 nm. nih.gov The presence of a hydroxyphenyl group in this compound would be expected to result in characteristic absorption bands in the UV region, likely influenced by the substitution pattern on the benzene (B151609) ring. researchgate.netscialert.net The pH of the solution can also affect the UV-Vis absorption spectra of such compounds. researchgate.net
The following table presents typical UV absorption data for related compounds.
| Compound | Solvent | λmax (nm) | Reference |
| Succinic Acid | - | 205 | nih.gov |
| Aromatic Acids | Aqueous | ~275 (π*←n transition) | copernicus.org |
| Stilbene Glycosides | - | ~320 | mdpi.com |
| Stilbene Aglycones | - | ~300 | mdpi.com |
Lack of Specific Research Data for this compound
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the provided outline. Generating such an article would require speculative data, which would compromise the scientific accuracy of the content. Methodologies and findings from related but distinct molecules, such as succinic acid or other phenol derivatives, cannot be substituted without violating the strict focus on "this compound."
Further research and publication of computational studies specifically targeting this compound are necessary before a detailed article meeting the specified requirements can be produced.
Computational Chemistry and Molecular Modeling Investigations
Molecular Simulation Approaches
Ligand-Target Docking and Binding Prediction
Computational molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of ligands with target proteins. For derivatives of succinic acid, such as 2-(2-Hydroxyphenyl)succinic acid, these in silico methods can elucidate potential biological targets and guide further experimental studies.
Molecular docking studies on succinic acid have been performed to understand its interaction with various protein targets. For instance, docking simulations have been used to investigate the binding of succinic acid to the active site of enzymes and receptors, providing insights into its potential inhibitory or activating effects nih.gov. The binding energy, which is a measure of the affinity between the ligand and the target, is a key output of these simulations. A lower binding energy generally indicates a more stable and favorable interaction.
In a broader context, studies on related compounds, such as 2-(substituted benzylidene)succinic acids, have shown that these molecules possess an adequate number of hydrogen bond acceptors and donors, which facilitates efficient interaction with the hydrogen bonding groups of biological receptors semanticscholar.org. The number of rotatable bonds in these molecules, typically between 4 and 7, suggests optimal conformational flexibility for binding to receptor sites semanticscholar.org. While specific docking studies for this compound are not extensively detailed in the available literature, the general principles derived from studies on similar compounds suggest its potential to interact favorably with various biological targets. The presence of the hydroxyphenyl group and the succinic acid moiety provides functional groups capable of forming hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in a protein's binding pocket.
To illustrate the potential interactions, a hypothetical docking scenario of this compound with a generic enzyme active site is presented below.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxyl groups, Hydroxyl group | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Electrostatic Interactions | Carboxylate ions | Arginine, Lysine, Histidine |
This table represents a generalized prediction of potential interactions based on the chemical structure of this compound.
In Silico Bioactivity Prediction and Structure-Activity Relationship (SAR) Modeling
In silico tools play a crucial role in the early stages of drug discovery by predicting the potential biological activities of chemical compounds. These computational methods analyze the chemical structure of a molecule to forecast its interactions with various biological targets, thereby helping to prioritize compounds for further experimental testing.
Computational studies on a class of related compounds, the 2-(substituted benzylidene)succinic acids, have indicated their potential as enzyme inhibitors semanticscholar.orgresearchgate.net. These predictions are based on computational models that correlate structural features with observed enzyme inhibition activities.
The parent compound, succinic acid, has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism nih.govresearchgate.net. Specifically, succinic acid demonstrated inhibitory effects on CYP3A4, CYP2D6, and CYP2C9 nih.govresearchgate.net. The table below summarizes the in vitro inhibitory activity of succinic acid against these enzymes.
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP3A4 | 12.82 | 6.18 | Non-competitive |
| CYP2D6 | 14.53 | 7.40 | Competitive |
| CYP2C9 | 19.60 | 9.48 | Competitive |
| Data from in vitro studies on succinic acid. nih.govresearchgate.net |
Given these findings for succinic acid, it is plausible that this compound could also exhibit inhibitory activity against these or other enzymes. The addition of the 2-hydroxyphenyl group may alter the potency and selectivity of inhibition. Further computational and experimental studies would be necessary to confirm and quantify this potential.
In silico bioactivity predictions for 2-(substituted benzylidene)succinic acids have suggested that these compounds are likely to be active as nuclear receptor ligands semanticscholar.orgresearchgate.net. Nuclear receptors are a class of proteins that regulate gene expression in response to binding by small molecules.
Computational models, such as machine learning algorithms, are increasingly used to predict the binding of small molecules to nuclear receptors nih.gov. These models are trained on large datasets of known ligands and non-ligands to identify the structural features that are important for binding. While specific predictions for this compound are not available, the general findings for the class of 2-(substituted benzylidene)succinic acids suggest that this compound may interact with one or more nuclear receptors. The nature of this interaction (agonist or antagonist) would require more detailed computational and experimental investigation.
| Bioactivity Score Component | Predicted Activity for 2-(substituted benzylidene)succinic acids |
| Nuclear Receptor Ligand | Active |
| Based on in silico predictions for the general class of compounds. semanticscholar.orgresearchgate.net |
Computational screening has identified 2-(substituted benzylidene)succinic acids as potential ligands for G-protein coupled receptors (GPCRs) semanticscholar.orgresearchgate.net. GPCRs are a large family of cell surface receptors that play a role in a wide range of physiological processes and are common targets for pharmaceuticals nih.gov.
The prediction of GPCR activity can be performed using various machine learning and computational approaches that analyze the structural properties of potential ligands nih.gov. The succinate (B1194679) receptor (SUCR1), a known GPCR, is activated by succinic acid. This provides a direct link between the succinic acid scaffold and GPCR activity. It is therefore reasonable to predict that this compound may also act as a ligand for SUCR1 or other GPCRs. The hydroxyphenyl substitution could influence the binding affinity and selectivity for different GPCR subtypes.
| Bioactivity Score Component | Predicted Activity for 2-(substituted benzylidene)succinic acids |
| GPCR Ligand | Active |
| Based on in silico predictions for the general class of compounds. semanticscholar.orgresearchgate.net |
In silico studies have suggested that 2-(substituted benzylidene)succinic acids may function as ion channel modulators semanticscholar.orgresearchgate.net. Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are involved in various physiological processes.
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by decreases in extracellular pH nih.govnih.gov. As this compound is an acidic compound, it has the potential to modulate the activity of ASICs. The modulation could be direct, through binding to the channel, or indirect, by altering the local pH environment. Computational models can be used to predict the interactions of small molecules with ion channels and to identify potential modulatory effects.
| Bioactivity Score Component | Predicted Activity for 2-(substituted benzylidene)succinic acids |
| Ion Channel Modulator | Active |
| Based on in silico predictions for the general class of compounds. semanticscholar.orgresearchgate.net |
Computational analyses of 2-(substituted benzylidene)succinic acids have indicated their potential as protease inhibitors semanticscholar.orgresearchgate.net. Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous biological processes. The inhibition of specific proteases is a therapeutic strategy for various diseases mdpi.com.
Virtual screening and molecular docking are common computational techniques used to identify potential protease inhibitors plos.org. These methods can predict how a small molecule might bind to the active site of a protease and disrupt its function. While specific targets have not been identified for this compound, the in silico predictions for the broader class of related compounds suggest that this is a promising area for further investigation.
| Bioactivity Score Component | Predicted Activity for 2-(substituted benzylidene)succinic acids |
| Protease Inhibitor | Active |
| Based on in silico predictions for the general class of compounds. semanticscholar.orgresearchgate.net |
Investigation of Biological Activities and Underlying Molecular Mechanisms
Enzyme Modulation and Inhibition
While no studies demonstrate the effect of 2-(2-Hydroxyphenyl)succinic acid on specific enzymes, its structural components—a phenolic group and a succinic acid moiety—suggest potential interactions based on the known activities of similar molecules.
Succinate (B1194679) Dehydrogenase (SDH): Also known as Complex II, SDH is an enzyme complex active in both the citric acid cycle and the electron transport chain. wikipedia.orgyoutube.com It catalyzes the oxidation of succinate to fumarate. wikipedia.org Inhibition of SDH can occur through molecules that are structurally similar to its natural substrate, succinate. wikipedia.org For instance, malonate is a classic competitive inhibitor of SDH because its structure resembles succinate, allowing it to bind to the enzyme's active site without reacting. wikipedia.org The TCA cycle intermediates malate (B86768) and oxaloacetate are also known inhibitors of SDH. wikipedia.org
GABA Transaminase: This enzyme is crucial for the metabolism of the inhibitory neurotransmitter GABA. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, a mechanism used by some anticonvulsant drugs. nih.gov
The inhibition or activation of enzymes like SDH can have significant effects on cellular metabolism. SDH is a critical branch point in the TCA cycle, and its inhibition can alter the ratio of key metabolites like succinate and α-ketoglutarate. nih.gov This ratio is important because these metabolites can act as co-substrates or inhibitors for a variety of dioxygenase enzymes that regulate gene expression through epigenetic modifications. nih.gov For example, an accumulation of succinate can inhibit histone and DNA demethylases, impacting cellular differentiation and inflammatory responses in some cell types. nih.gov
Antioxidant and Free Radical Scavenging Properties
Phenolic compounds are a major class of antioxidants found in nature. nih.govnih.gov Their ability to neutralize free radicals is a key aspect of their biological activity. researchgate.net
Several standard assays are used to measure the antioxidant capacity of compounds in a laboratory setting. These tests evaluate the ability of a substance to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most common methods for evaluating antioxidant activity. isnff-jfb.com The DPPH radical has a deep violet color in solution, and when it is reduced by an antioxidant, the color fades. sphinxsai.com The degree of color change is proportional to the radical scavenging ability of the compound. mdpi.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation (ABTS•+), which is intensely colored. nih.gov The presence of an antioxidant that can donate an electron or a hydrogen atom reduces the ABTS•+, causing a loss of color. nih.gov
The results of these assays are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals in the solution. nih.gov
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Measurement |
|---|---|---|
| DPPH Radical Scavenging Assay | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |
This table represents common assays and not the results for the specific compound.
The radical-scavenging activity of phenolic compounds is primarily attributed to the hydroxyl (-OH) groups attached to the aromatic ring. nih.govmdpi.com The mechanism generally follows one of two pathways:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from its hydroxyl group to the free radical, thereby neutralizing it. nih.gov
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant, which is typically more stable. This is often followed by proton transfer. nih.gov
The efficiency of a phenolic antioxidant is influenced by the number and position of hydroxyl groups on the phenyl ring. nih.govnih.gov For instance, having multiple hydroxyl groups, particularly in certain positions relative to each other, can increase antioxidant activity. nih.govuc.pt
Anti-inflammatory Effects and Pathway Modulation
Some succinic acid derivatives have been reported to possess anti-inflammatory properties. researchgate.net Inflammation is a complex biological response involving numerous signaling pathways and immune cells. mdpi.com
The anti-inflammatory effects of bioactive compounds are often investigated in cell culture models, such as macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. researchgate.netnih.gov
Key signaling pathways that regulate inflammation and are often studied include:
NF-κB (Nuclear Factor kappa B) Pathway: This is a central pathway in regulating inflammatory responses. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by signals like LPS, NF-κB is released and moves to the nucleus, where it activates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. mdpi.com Some anti-inflammatory compounds work by preventing the activation and nuclear translocation of NF-κB. nih.gov
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes kinases like p38 and JNK, also plays a crucial role in the production of inflammatory mediators. mdpi.comnih.gov Inhibition of MAPK phosphorylation is another mechanism by which compounds can exert anti-inflammatory effects. nih.gov
Studies on certain succinic acid derivatives have shown they can modulate macrophage-mediated responses, for example, by suppressing the production of the inflammatory cytokine IL-6 in LPS-stimulated cells. researchgate.net
Interaction with Cellular Components and Signaling Pathways
This compound, as a derivative of succinic acid, is positioned to interact with fundamental cellular machinery. Succinic acid itself is not merely a metabolic intermediate in the tricarboxylic acid (TCA) cycle but has emerged as a significant signaling molecule in inflammatory processes. researchgate.netnih.govnih.gov Disruptions in the TCA cycle can lead to an accumulation of succinic acid, which can then diffuse into the cytosol and extracellular space. nih.gov
In the cytosol, elevated succinate levels can stabilize the hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, an action that enhances inflammatory responses. researchgate.netnih.gov Extracellularly, succinate acts as a signaling molecule by binding to the succinate receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR), modulating the activity of immune cells. nih.gov
Computational, or in silico, studies predict that derivatives known as 2-(substituted benzylidene)succinic acids exhibit a range of biological activities. semanticscholar.org These compounds are predicted to function as:
Nuclear receptor ligands
Enzyme inhibitors
G-protein coupled receptor (GPCR) ligands
Ion channel modulators semanticscholar.org
The interaction with such a diverse set of targets suggests that this compound and its analogs could influence a wide array of signaling pathways, impacting cellular metabolism, inflammation, and proliferation. semanticscholar.orgnih.gov For instance, the balance between succinate and α-ketoglutarate, another TCA cycle intermediate, is crucial for regulating dioxygenases, which are key to T cell inflammation. nih.gov Furthermore, derivatives containing a 2-hydroxyphenyl group have been investigated as potential inhibitors of histone deacetylases (HDAC), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov
Structure-Activity Relationship (SAR) Delineation in Biological Contexts
The biological activity of this compound is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) explores how modifications to the molecule's core components—the 2-hydroxyphenyl group and the succinic acid moiety—can alter its biological effects.
The succinic acid portion of the molecule is critical. For example, the esterification of a carboxylic acid group can sometimes lead to a complete loss of biological activity, highlighting the importance of the free carboxyl group for interactions such as hydrogen bonding or salt bridge formation with a biological target. drugdesign.org In the development of anti-HIV agents, the addition of a 2,2-dimethylsuccinic acid moiety to betulinic acid was a key modification that led to the discovery of a potent maturation inhibitor. nih.gov
Similarly, the hydroxyphenyl group plays a vital role. SAR studies on other molecules show that the position and nature of substituents on a phenyl ring are critical determinants of activity. For instance, in a series of analgesic compounds, the placement of methyl groups on the phenyl ring significantly influenced their efficacy. mdpi.com
In silico studies on 2-(substituted benzylidene)succinic acids have provided insights into their potential as bioactive agents. semanticscholar.org The data revealed that these compounds are likely to be active as enzyme inhibitors and ligands for various receptors. semanticscholar.org Notably, the introduction of bulky substituents on the hydroxyphenyl ring, such as in 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, was predicted to yield better bioactivity profiles compared to some known anti-inflammatory drugs. semanticscholar.org
The tables below present data from related compounds, illustrating key SAR principles.
Table 1: Bioactivity of Substituted Succinic Acid Derivatives
This interactive table showcases the predicted bioactivity scores for various substituted benzylidene)succinic acids, indicating their potential as modulators of different cellular targets.
| Compound | Nuclear Receptor Ligand | GPCR Ligand | Ion Channel Modulator | Protease Inhibitor | Enzyme Inhibitor |
| 2-(Benzylidene)succinic acid | 0.15 | -0.01 | -0.06 | 0.08 | 0.29 |
| 2-(4-Hydroxybenzylidene)succinic acid | 0.21 | 0.05 | 0.02 | 0.14 | 0.35 |
| 2-(4-Methoxybenzylidene)succinic acid | 0.16 | 0.02 | -0.03 | 0.11 | 0.31 |
| 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid | 0.45 | 0.11 | 0.15 | 0.30 | 0.48 |
Data derived from in silico predictions. semanticscholar.org
Table 2: Anti-proliferative Activity of a Valproic Acid (VPA) Derivative
This table compares the anti-cancer activity of a designed compound containing a 2-hydroxyphenyl group against its parent compound, Valproic Acid (VPA). A lower IC₅₀ value indicates greater potency.
| Cell Line | Compound 2 IC₅₀ (µM) | VPA IC₅₀ (mM) |
| HeLa (Cervical Cancer) | 270 | 5 |
| Rhabdomyosarcoma | 280 | 10 |
| MDA-MB-231 (Breast Cancer) | 260 | 10 |
Compound 2 is N-(2-hydroxyphenyl)-2-propylpentanamide. nih.gov
These examples underscore that specific structural features of this compound are crucial for its biological function. The presence and position of the hydroxyl group on the phenyl ring, combined with the dicarboxylic acid nature of the succinic acid tail, create a molecule with the potential for specific and potent interactions with biological systems.
Analytical Methodologies for Quantitative and Qualitative Research
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation and analysis of 2-(2-Hydroxyphenyl)succinic acid from complex mixtures. The choice of technique is often dictated by the sample matrix and the analytical objective, whether it be purity assessment or precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. For the parent compound, succinic acid, various HPLC methods have been developed that can be adapted for its hydroxylated phenyl derivative. helixchrom.comsielc.comnih.govsielc.com A common approach involves reversed-phase chromatography, often on a C18 column, which separates compounds based on their hydrophobicity. nih.gov
Given that this compound possesses both polar (carboxyl and hydroxyl groups) and non-polar (phenyl ring) characteristics, mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can offer superior separation and peak shape. helixchrom.com Detection is typically achieved using a UV detector, with succinic acid itself being detectable at low wavelengths, such as 205 nm or 225 nm. nih.govsielc.com The presence of the phenyl group in this compound would likely enhance its UV absorbance, potentially allowing for more sensitive detection. For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the analyte in a sample. nih.gov
| Parameter | Typical Value/Condition | Source |
| Column | C18, Mixed-Mode (e.g., Primesep S2, Amaze TH) | helixchrom.comsielc.comnih.gov |
| Mobile Phase | Acetonitrile/water gradient, sometimes with buffers | helixchrom.comsielc.com |
| Detection | UV at low wavelengths (e.g., 205 nm, 225 nm) | nih.govsielc.com |
| Quantification | External standard calibration | nih.gov |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis. researchgate.netglsciences.eu This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, through silylation to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.nethmdb.ca
Following derivatization, the sample is injected into the GC, where it is separated based on boiling point and polarity on a capillary column, often with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra. The fragmentation pattern of the derivatized compound in the mass spectrometer offers a high degree of confidence in its structural elucidation. researchgate.netnih.gov For instance, the TMS derivative of succinic acid shows characteristic ions at m/z 247 and 147. researchgate.net
| Parameter | Typical Value/Condition | Source |
| Derivatization | Silylation (e.g., with BSTFA) | researchgate.netglsciences.eu |
| Column | 5%-phenyl-95%-dimethylpolysiloxane | hmdb.ca |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | researchgate.net |
| Identification | Retention time and mass spectral library matching | researchgate.netnih.gov |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. sepsolve.com This technique utilizes two columns of different selectivity connected by a modulator. sepsolve.comnih.gov The modulator traps fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com
This "two-dimensional" separation results in a structured chromatogram where compounds of similar chemical properties group together, aiding in identification. chemistry-matters.com The increased peak capacity and improved signal-to-noise ratio make GCxGC particularly valuable for resolving co-eluting compounds and detecting trace-level analytes that might be obscured in a one-dimensional separation. nih.govchemistry-matters.com This would be advantageous for analyzing this compound in complex biological or environmental matrices.
| Benefit | Description | Source |
| Increased Peak Capacity | Resolves a greater number of individual components in a complex mixture. | sepsolve.com |
| Improved Sensitivity | Better signal-to-noise ratios due to more effective removal of background signals. | sepsolve.com |
| Structured Chromatograms | Compounds with similar properties elute in clusters, simplifying identification. | chemistry-matters.com |
Spectroscopic Analytical Approaches
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound, especially when dealing with complex biological samples.
Application of NMR for Metabolite Identification in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework. chemicalbook.comchemicalbook.com
| Nucleus | Expected Chemical Shift Region (ppm) | Source |
| ¹H (Aromatic) | ~6.5 - 8.0 | chemicalbook.com |
| **¹H (Aliphatic - CH, CH₂) ** | ~2.5 - 4.5 | chemicalbook.com |
| ¹H (Carboxylic Acid) | >10 | chemicalbook.com |
| ¹H (Phenolic OH) | Variable, depends on solvent and concentration |
Use of Infrared and UV-Vis Spectroscopy for Detection and Quantification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the C=O stretch of the carboxyl groups, and C-H and C=C stretching and bending vibrations of the aromatic ring and the aliphatic chain. researchgate.netresearchgate.net For the parent succinic acid, a broad O-H band is observed around 3000 cm⁻¹ and a strong C=O absorption appears around 1700 cm⁻¹. researchgate.net
UV-Vis spectroscopy is useful for detecting and quantifying compounds containing chromophores. The phenyl ring in this compound acts as a chromophore, leading to absorption in the UV region. The presence of the hydroxyl group on the phenyl ring can influence the wavelength of maximum absorbance (λmax). researchgate.net While specific UV-Vis data for this compound is not detailed in the search results, related phenolic compounds show absorbance in the 270-280 nm range. researchgate.net This technique is often used in conjunction with HPLC for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound. nih.gov
| Spectroscopy | Functional Group/Chromophore | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Source |
| Infrared (IR) | O-H (Carboxylic Acid & Phenol) | Broad, ~3300-2500 | researchgate.net |
| Infrared (IR) | C=O (Carboxylic Acid) | ~1700 | researchgate.net |
| Infrared (IR) | C=C (Aromatic) | ~1600-1450 | researchgate.net |
| UV-Vis | Phenyl Ring | ~270-280 | researchgate.net |
Advanced Sample Preparation and Derivatization for Analysis
The accurate quantitative and qualitative analysis of "this compound" from complex matrices, such as biological fluids or environmental samples, necessitates sophisticated sample preparation and often chemical derivatization prior to chromatographic analysis. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its detectability by analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of both a phenolic hydroxyl group and two carboxylic acid functionalities in the molecule requires careful consideration of the methodologies employed.
Sample Preparation Techniques
The primary goals of sample preparation for "this compound" are to isolate it from the sample matrix and concentrate it to a level suitable for detection. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a widely adopted technique for the cleanup and concentration of phenolic acids and related compounds from aqueous samples. For "this compound," which possesses both polar and non-polar characteristics, various SPE sorbents can be utilized.
Reversed-Phase SPE: Polymeric reversed-phase sorbents, such as styrene-divinylbenzene, are effective for retaining phenolic compounds from aqueous matrices. The sample is typically acidified to a pH of around 2-3 to ensure that the carboxylic acid groups are protonated, thereby increasing the retention on the non-polar sorbent. After loading the sample, interfering polar compounds like sugars and salts can be washed away with an acidic aqueous solution. The analyte is then eluted with an organic solvent like methanol (B129727) or acetonitrile.
Anion-Exchange SPE: Given the presence of carboxylic acid groups, anion-exchange SPE offers a high degree of selectivity. At a neutral or slightly basic pH, the carboxylic acid groups will be deprotonated and carry a negative charge, allowing them to bind to a positively charged anion-exchange sorbent. After washing away neutral and cationic interferences, the analyte can be eluted by a solution with a high salt concentration or a low pH to neutralize the carboxylic acid groups.
A study on the extraction of phenolic acids from spelt seeds demonstrated the effectiveness of a direct SPE protocol using polymeric reversed-phase tubes for both extractable and bound phenolic acids, showing significant advantages in extraction efficiency over traditional liquid-liquid extraction. nih.gov For the analysis of succinic acid in biological samples, a solid-phase extraction method on a specialized polymeric cartridge has also been successfully developed and automated.
Liquid-Liquid Extraction (LLE):
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For "this compound," the sample would first be acidified to protonate the carboxylic acid groups, making the compound more soluble in a moderately polar organic solvent like ethyl acetate (B1210297). Multiple extractions may be necessary to ensure quantitative recovery. While effective, LLE can be labor-intensive and may result in the co-extraction of other lipophilic interfering compounds. Research on the analysis of diagnostically important metabolites, including phenolic acids, in human blood serum has explored the use of LLE with ethyl acetate following sample acidification. nih.gov
Derivatization for Analysis
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method, most notably GC-MS. For "this compound," derivatization is essential to increase its volatility and thermal stability by converting the polar -OH and -COOH groups into less polar, more volatile derivatives.
Silylation:
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups. In this reaction, the active hydrogen is replaced by a trimethylsilyl (TMS) group. For "this compound," both the phenolic hydroxyl group and the two carboxylic acid groups are expected to undergo silylation.
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS).
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating reagent.
The derivatization is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent. The resulting TMS-derivatives are significantly more volatile and produce characteristic mass spectra, aiding in their identification and quantification. Studies on the analysis of phenolic compounds in plants have demonstrated the utility of a two-step derivatization involving methoximation followed by silylation with reagents like BSTFA to analyze a wide range of metabolites, including phenolic acids. mdpi.com
Acylation with Chloroformates:
An alternative derivatization strategy involves acylation, for instance, with ethyl chloroformate (ECF). This method has the advantage of proceeding rapidly in an aqueous medium, allowing for simultaneous extraction and derivatization. In the presence of ethanol (B145695) and a catalyst like pyridine, the phenolic hydroxyl group is converted to an ethoxycarbonyl derivative, and the carboxylic acid moieties are converted to ethyl esters. mdpi.com This approach has been successfully applied to the simultaneous determination of free aromatic carboxylic acids and phenols in commercial juices by GC-MS. mdpi.comdoaj.orgresearchgate.net
The table below summarizes the derivatization reactions applicable to "this compound":
| Derivatization Technique | Reagent(s) | Functional Groups Targeted | Resulting Derivative | Analytical Advantage |
| Silylation | BSTFA (+TMCS), MSTFA | Phenolic -OH, Carboxylic -COOH | Trimethylsilyl (TMS) ether and esters | Increased volatility and thermal stability for GC-MS |
| Acylation | Ethyl Chloroformate (ECF) | Phenolic -OH, Carboxylic -COOH | Ethoxycarbonyl ether and ethyl esters | Simultaneous extraction and derivatization in aqueous media for GC-MS |
Dual Derivatization:
In some cases, a dual derivatization approach may be employed to achieve comprehensive derivatization and obtain more structural information from mass spectrometry. For instance, a methylation step could be followed by silylation to derivatize different functional groups sequentially. A procedure designed to characterize phenolic xenoestrogens utilized a dual derivatization approach where methyl and trimethylsilyl derivatives were sequentially subjected to GC-MS analysis. nih.gov This allowed for the determination of the number of reactive hydroxyl groups and the molecular weight of the parent phenol (B47542) based on the mass spectral data.
The selection of the most appropriate sample preparation and derivatization strategy will depend on the specific requirements of the analysis, including the sample matrix, the desired sensitivity, and the available analytical instrumentation. Validation of the chosen method is critical to ensure accurate and reliable quantitative results.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel 2-(2-Hydroxyphenyl)succinic Acid Analogues with Tuned Activities
The development of new analogues of this compound is a cornerstone of future research, aiming to fine-tune the molecule's properties for specific applications. The core strategy involves chemical modification of the parent structure to enhance efficacy, selectivity, and other pharmacokinetic properties.
Research into related compounds provides a roadmap for these synthetic endeavors. For instance, the synthesis of various {2-[(substituted)-benzoyl]-1H-indol-3-yl}acetic acid analogues has been explored to identify potent and selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases. nih.gov This approach of modifying substituents on the aromatic rings could be directly applied to the 2-(2-hydroxyphenyl) moiety of this compound to modulate its activity.
Another promising strategy is molecular hybridization, where distinct pharmacophores are combined into a single molecule. This has been successfully used to create novel oleanolic acid-cinnamic acid and glycyrrhetinic acid-cinnamic acid ester derivatives with significant cytotoxic properties against cancer cell lines. nih.gov Similarly, the succinic acid portion of the target compound could be esterified with various bioactive molecules to create hybrid compounds with dual or enhanced activities.
The synthesis of diverse heterocyclic systems, such as 2-(2-hydroxyphenyl)benzimidazoles and 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, highlights the versatility of the "2-hydroxyphenyl" scaffold in generating compounds with a range of biological activities, including anticancer and antimicrobial effects. rsc.orgrsc.orgresearchgate.net These synthetic methodologies can be adapted to create novel derivatives of this compound. For example, in silico studies on 2-(substituted benzylidene)succinic acids have shown that modifications to the benzylidene ring can significantly influence their predicted bioactivity as nuclear receptor ligands and enzyme inhibitors. semanticscholar.org
| Strategy | Description | Potential Outcome for Analogues | Reference Example |
| Ring Substitution | Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the hydroxyphenyl ring. | Modulate lipophilicity, electronic properties, and steric hindrance to tune binding affinity and selectivity. | Synthesis of substituted benzoyl-indol-3-yl acetic acids for COX-2 inhibition. nih.gov |
| Molecular Hybridization | Covalently linking the this compound scaffold with other pharmacologically active molecules. | Create chimeric compounds with dual-action mechanisms or improved targeting. | Oleanolic acid-cinnamic acid esters with cytotoxic activity. nih.gov |
| Heterocyclic Scaffolding | Replacing or modifying the succinic acid moiety with various heterocyclic rings. | Generate novel chemical entities with diverse biological activities, such as anticancer or antimicrobial properties. | Synthesis of 2-(2-hydroxyphenyl)benzimidazoles. rsc.org |
| Side-Chain Modification | Altering the carboxylic acid groups of the succinic acid backbone, for instance, through esterification or amidation. | Improve cell permeability, metabolic stability, and pro-drug potential. | In silico studies of 2-(substituted benzylidene)succinic acids. semanticscholar.org |
Advanced Mechanistic Investigations of Molecular Interactions
A fundamental understanding of how this compound and its analogues interact with biological targets at a molecular level is crucial for rational drug design. Future research will increasingly rely on a combination of computational and biophysical techniques to elucidate these interactions.
Computational methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms and electronic properties, as demonstrated in the study of the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine. d-nb.info Such calculations can predict the most stable conformations of the molecule and its analogues, and how they might bind to a receptor's active site. In silico studies have already been used to predict the bioactivity scores and drug-likeness of related 2-(substituted benzylidene)succinic acids by analyzing properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. semanticscholar.org These studies suggest that the functional groups on this compound—the phenolic hydroxyl group and the two carboxylic acid groups—are key to its interactions. semanticscholar.org
Experimental techniques will be essential to validate these computational predictions. Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCMD) are powerful biophysical methods for studying the kinetics and thermodynamics of molecular interactions in real-time. researchgate.net For example, these techniques have been used to characterize the binding of tannic acid to proteins associated with SARS-CoV-2 infectivity. researchgate.net A similar approach could be used to quantify the binding affinity of this compound analogues to specific enzymes or receptors. The interaction of the carboxylic acid groups with metal oxide surfaces is another area of interest, with studies showing that these groups can form strong linkages, influencing adsorption and molecular arrangement at interfaces. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its derivatives, future research will move beyond single-endpoint assays towards a systems-level approach using multi-omics data integration. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the global impact of a compound on cellular processes. nih.govarxiv.org
Integrated multi-omics approaches can reveal the complex interplay of molecules and help bridge the gap from genotype to phenotype. nih.gov Methodologies for data integration generally fall into two categories: multi-staged analysis, which combines two data types, and meta-dimensional analysis, which attempts to incorporate all data types into a single matrix for simultaneous analysis. nih.gov
Several platforms and computational algorithms are available to facilitate this type of analysis. For instance, Multi-Omics Factor Analysis (MOFA) is an unsupervised method that can identify sources of variation across different omics layers, while DIABLO is a supervised method focused on discovering disease-associated multi-omic patterns. jci.org Web-based platforms like OmicsNet 2.0 and OmicsAnalyst provide tools for network-based integration and visualization, which can help identify key pathways and biomarkers affected by the compound. mdpi.com
A hypothetical workflow for this compound could involve treating a relevant cell line (e.g., a cancer cell line) with the compound and then generating multi-omics datasets. Integrating transcriptomic data (RNA-seq) with proteomic data (mass spectrometry) and metabolomic data (NMR or mass spectrometry) could reveal how the compound alters gene expression, protein abundance, and metabolic pathways simultaneously. nih.govjci.org This comprehensive profiling can uncover novel mechanisms of action, identify potential biomarkers of response, and elucidate off-target effects, providing a much richer understanding than traditional methods. arxiv.orgnih.gov
| Platform/Tool | Function | Application Example | Reference |
| OmicsNet 2.0 | Web-based platform for network-based multi-omics data integration and visualization. | Constructing molecular interaction networks to identify disease-associated pathways. | mdpi.com |
| OmicsAnalyst | User-friendly web platform for integrating various omics data for biomarker discovery and pathway analysis. | Combining genomic and metabolomic data to predict disease outcomes. | mdpi.com |
| MOFA (Multi-Omics Factor Analysis) | An unsupervised computational algorithm to identify sources of variation in multi-omics datasets. | Elucidating mechanisms of chronic kidney disease progression by integrating four omics datasets. | jci.org |
| DIABLO (Data Integration Analysis for Biomarker Discovery using Latent Components) | A supervised method to uncover disease-associated patterns in multi-omics data. | Identifying multi-omic signatures associated with long-term outcomes in chronic disease. | jci.org |
| iODA (integrative Omics Data Analysis) | A cancer-focused platform for analyzing genomics, transcriptomics, and protein-DNA interaction data. | Exploring molecular mechanisms driving cancer progression. | mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Hydroxyphenyl)succinic acid with high purity, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pathways for succinic acid derivatives suggest feasible routes. For example:
- Oxidative pathways : Adapt the kinetic model for furfural oxidation to succinic acid using hydrogen peroxide and sulfonic acid-functionalized catalysts (e.g., non-porous poly(ethylene-graft-polystyrene)), as described in heterogeneous catalytic systems .
- Functionalization : Introduce the hydroxyphenyl moiety via nucleophilic substitution or esterification, leveraging methods used for synthesizing dinatrium salts of related succinic acid derivatives in plant growth regulator studies .
Optimization should follow statistical design approaches (e.g., Plackett-Burman or central composite designs) to assess variables like temperature, catalyst loading, and solvent polarity, as demonstrated in media optimization studies for succinic acid production .
Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine multiple techniques for robust characterization:
- NMR spectroscopy : Use - and -NMR to resolve the hydroxyphenyl substitution pattern and confirm ester/acid functional groups, as applied to homologs like 2-(butylthio)succinic acid .
- High-performance liquid chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 210–220 nm) for purity assessment, referencing protocols for succinic acid quantification .
- Mass spectrometry (MS) : Utilize high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, aligning with methodologies for related phenylacetic acid derivatives .
Q. How does this compound participate in biochemical pathways, particularly in plant or microbial systems?
- Methodological Answer : Succinic acid derivatives often interact with metabolic pathways such as the citric acid cycle. To study this compound’s role:
- Metabolic flux analysis : Use -labeled this compound in tracer experiments to map incorporation into downstream metabolites, following approaches for succinic acid in energy metabolism studies .
- Enzyme inhibition assays : Test interactions with key enzymes (e.g., succinate dehydrogenase) using spectrophotometric or fluorometric assays, comparing results to unmodified succinic acid .
Advanced Research Questions
Q. How can kinetic modeling improve the understanding of this compound synthesis and degradation pathways?
- Mechanistic steps : Include intermediates like hydroxyfuranones and maleic acid analogues, adjusting rate constants for hydroxyphenyl substituent effects.
- Parameter estimation : Use nonlinear regression to fit experimental data (e.g., time-dependent concentration profiles) and calculate activation energies.
- Sensitivity analysis : Identify rate-limiting steps using tools like COPASI or MATLAB, prioritizing variables for optimization.
Q. What experimental strategies can elucidate the compound’s role as a plant growth regulator or antimicrobial agent?
- Methodological Answer :
- In vitro bioassays : Screen for auxin-like activity in Arabidopsis root elongation assays or microbial growth inhibition tests (e.g., against Agrobacterium), referencing studies on quinolinylthio-succinic acid derivatives .
- Molecular docking : Simulate interactions with plant hormone receptors (e.g., TIR1 auxin receptors) using software like AutoDock Vina, guided by structural data from homologs .
Q. How do structural modifications (e.g., hydroxyl group position) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Comparative synthesis : Synthesize isomers (e.g., 3-hydroxyphenyl or 4-hydroxyphenyl analogues) and compare their:
- Acidity : Measure pKa via potentiometric titration.
- Redox behavior : Use cyclic voltammetry to assess electron-donating/withdrawing effects of substituents .
- Structure-activity relationship (SAR) : Correlate substituent effects with bioactivity data from antimicrobial or enzymatic assays .
Q. What are the best practices for ensuring stability and safe handling of this compound in laboratory settings?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions, monitoring purity via HPLC .
- Safety protocols : Follow guidelines for organic acid handling, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
